

Application Notes and Protocols for Fura Red AM in Cardiomyocyte Calcium Signaling

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fura Red AM*

Cat. No.: *B15139589*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

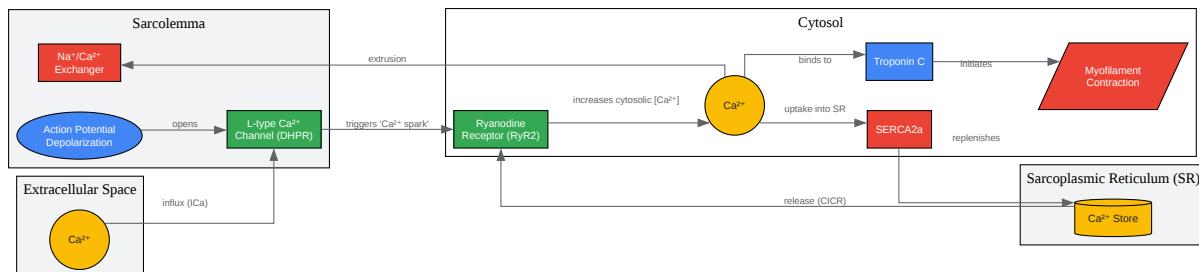
Introduction

Intracellular calcium (Ca^{2+}) signaling is a fundamental process governing cardiomyocyte function, including excitation-contraction coupling, gene expression, and apoptosis.^[1] Accurate measurement of intracellular Ca^{2+} dynamics is therefore crucial for understanding cardiac physiology and pathophysiology, as well as for the development of novel cardiovascular drugs.

Fura Red AM is a fluorescent, ratiometric Ca^{2+} indicator that offers several advantages for studying calcium signaling in cardiomyocytes. As a visible light-excitable dye, it minimizes the potential for cellular damage and autofluorescence often associated with UV-excitable probes like Fura-2.^[2] When used in combination with a green fluorescent Ca^{2+} indicator such as Fluo-4 AM, **Fura Red AM** allows for ratiometric imaging, which provides a more accurate and stable measurement of intracellular Ca^{2+} concentrations by minimizing the effects of uneven dye loading, photobleaching, and changes in cell volume.^{[3][4]}

These application notes provide detailed protocols and guidelines for the use of **Fura Red AM** in cardiomyocyte calcium signaling studies, including dye loading, imaging, and data analysis.

Quantitative Data Summary

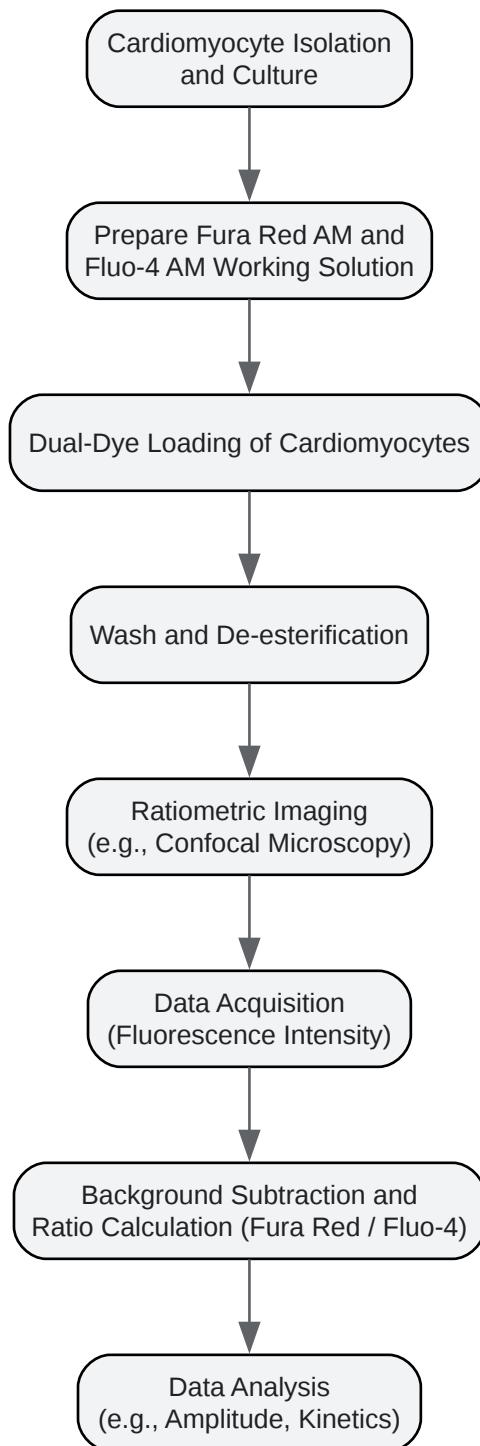

For effective experimental design and data interpretation, a summary of the key quantitative properties of Fura Red and its common partner dye, Fluo-4, is provided below.

Property	Fura Red	Fluo-4	Reference
Form	Acetoxymethyl (AM) ester for cell loading	Acetoxymethyl (AM) ester for cell loading	[2]
Excitation Wavelength (Ca ²⁺ -bound)	~435 nm	~494 nm	[3]
Excitation Wavelength (Ca ²⁺ -free)	~470 nm	~494 nm	[3]
Emission Wavelength (Ca ²⁺ -bound)	~630 nm	~516 nm	[3]
Emission Wavelength (Ca ²⁺ -free)	~650 nm	~516 nm	[3]
Dissociation Constant (Kd) for Ca ²⁺	~400 nM	~345 nM	[3]
Typical Loading Concentration	1-5 µM	1-5 µM	[5]
Typical Incubation Time	20-30 minutes	20-30 minutes	[5] [6]
Solvent for Stock Solution	Anhydrous DMSO	Anhydrous DMSO	[7]

Signaling Pathways and Experimental Workflow

Cardiomyocyte Calcium Signaling Pathway

The following diagram illustrates the key steps in cardiomyocyte excitation-contraction coupling, the primary calcium signaling pathway investigated using indicators like Fura Red.



[Click to download full resolution via product page](#)

Caption: Excitation-contraction coupling in cardiomyocytes.

Experimental Workflow for Ratiometric Calcium Imaging

This diagram outlines the general workflow for using **Fura Red AM** in conjunction with **Fluo-4 AM** for ratiometric calcium imaging in cardiomyocytes.

[Click to download full resolution via product page](#)

Caption: Workflow for dual-loading and ratiometric imaging.

Experimental Protocols

Reagent Preparation

1. Fura Red AM Stock Solution (1 mM):

- Dissolve 50 µg of **Fura Red AM** in 45.9 µL of high-quality, anhydrous dimethyl sulfoxide (DMSO).
- Vortex thoroughly to ensure complete dissolution.
- Aliquot into single-use volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

2. Fluo-4 AM Stock Solution (1 mM):

- Dissolve 50 µg of Fluo-4 AM in 44.1 µL of high-quality, anhydrous DMSO.
- Vortex thoroughly.
- Aliquot and store at -20°C, protected from light.

3. Pluronic F-127 Stock Solution (20% w/v in DMSO):

- Pluronic F-127 is a non-ionic surfactant that aids in the dispersion of AM esters in aqueous media.
- Commercially available solutions are recommended. If preparing from solid, dissolve 200 mg of Pluronic F-127 in 1 mL of anhydrous DMSO. This may require gentle warming. Store at room temperature.

4. Loading Buffer (e.g., Tyrode's Solution):

- Composition (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose.
- Adjust pH to 7.4 with NaOH.
- Prepare fresh and warm to 37°C before use.

Dual-Dye Loading Protocol for Cardiomyocytes

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

- Cell Preparation: Isolate and culture cardiomyocytes on glass-bottom dishes suitable for microscopy. Ensure cells are healthy and adhere well to the substrate.
- Prepare Working Solution:
 - For a final concentration of 2.5 μ M for each dye, add 2.5 μ L of 1 mM **Fura Red AM** stock solution and 2.5 μ L of 1 mM Fluo-4 AM stock solution to 1 mL of pre-warmed Loading Buffer.
 - Add 1-2 μ L of 20% Pluronic F-127 stock solution to the dye mixture to achieve a final concentration of 0.02-0.04%.
 - Vortex the working solution gently to ensure it is well-mixed.
- Dye Loading:
 - Remove the culture medium from the cardiomyocytes.
 - Gently add the dye-loading working solution to the cells.
 - Incubate the cells for 20-30 minutes at 37°C in the dark. Incubation time may need to be optimized; longer incubation can lead to compartmentalization of the dye in organelles.[\[6\]](#)
- Wash and De-esterification:
 - After incubation, remove the loading solution and wash the cells three times with pre-warmed Loading Buffer to remove any extracellular dye.
 - Add fresh, pre-warmed Loading Buffer and incubate for an additional 20-30 minutes at 37°C in the dark to allow for complete de-esterification of the AM esters by intracellular esterases. This step is crucial for trapping the active, fluorescent form of the dyes within the cytosol.[\[5\]](#)

Ratiometric Imaging and Data Acquisition

- Microscopy Setup:
 - Use a confocal microscope or a widefield fluorescence microscope equipped with appropriate excitation sources and emission filters.
 - For dual-channel imaging of Fura Red and Fluo-4, a common excitation wavelength is 488 nm.
 - Simultaneously collect the emission from both dyes using two separate channels:
 - Fluo-4 Channel: ~500-550 nm
 - Fura Red Channel: ~630-680 nm
- Image Acquisition:
 - Acquire a time-series of images from both channels to capture the dynamics of calcium transients. The acquisition rate will depend on the specific biological process being investigated (e.g., for spontaneous beating, a frame rate of 10-30 frames per second is common).
 - Minimize phototoxicity by using the lowest possible laser power and exposure time that still provides an adequate signal-to-noise ratio. Fura Red's excitation in the visible spectrum helps to reduce phototoxicity compared to UV-excitatory dyes.[\[2\]](#)

Data Analysis

- Background Subtraction: For each image in the time series, subtract the background fluorescence measured from a region of the image that does not contain any cells.
- Ratio Calculation: Calculate the ratiometric signal (R) for each time point by dividing the background-subtracted fluorescence intensity of the Fura Red channel (F_FuraRed) by the fluorescence intensity of the Fluo-4 channel (F_Fluo4):
 - $R = F_{\text{FuraRed}} / F_{\text{Fluo4}}$
- Normalization: The ratiometric data is often presented as a change in ratio ($\Delta R/R_0$), where R_0 is the baseline ratio during the diastolic (resting) phase.

- Quantitative Analysis: From the ratiometric traces, various parameters of the calcium transient can be quantified, including:
 - Amplitude: The peak of the ratiometric signal.
 - Time to Peak: The time from the stimulus to the peak of the transient.
 - Decay Kinetics: The rate at which the calcium signal returns to baseline, often fitted with an exponential function to determine the time constant (τ).

Troubleshooting

Problem	Possible Cause	Suggested Solution
Low or no fluorescence signal	- Incomplete de-esterification of AM esters.- Dye leakage from cells.- Low dye loading concentration.	- Increase de-esterification time.- Use probenecid (an anion exchange inhibitor) in the loading and imaging buffer to reduce dye leakage.- Increase the concentration of Fura Red AM and Fluo-4 AM in the working solution.
High background fluorescence	- Incomplete removal of extracellular dye.- Autofluorescence from the culture medium or cells.	- Ensure thorough washing after dye loading.- Use a phenol red-free imaging medium.- Perform background subtraction during data analysis.
Phototoxicity or photobleaching	- High laser power or prolonged exposure.	- Reduce laser power and/or exposure time.- Use a more sensitive detector.- Fura Red is generally less phototoxic than UV-excitable dyes. [2]
Compartmentalization of dye	- Overloading with the AM ester form of the dye.- Prolonged incubation at 37°C.	- Reduce the dye concentration and/or incubation time.- Consider loading at room temperature, although this may require a longer incubation period. [6]
No change in fluorescence ratio upon stimulation	- Cells are not viable or responsive.- The stimulus is not effective.- Incorrect filter sets or acquisition settings.	- Check cell viability with a live/dead stain.- Verify the efficacy of the stimulus.- Ensure the correct excitation and emission wavelengths are being used for both dyes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Protocol to measure calcium spikes in cardiomyocytes obtained from human pluripotent stem cells using a ready-to-use media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fura Red, AM *CAS 149732-62-7* | AAT Bioquest [aatbio.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. ionoptix.com [ionoptix.com]
- 6. Imaging Calcium Sparks in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ionoptix.com [ionoptix.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Fura Red AM in Cardiomyocyte Calcium Signaling]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15139589#fura-red-am-application-in-cardiomyocyte-calcium-signaling]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com